N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Description
This compound features a cyclopenta[b]thiophene core substituted with a benzamide group at position 2 and a morpholinomethyl moiety at position 2. The morpholine group enhances solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-18(14-5-2-1-3-6-14)20-19-16(13-21-9-11-23-12-10-21)15-7-4-8-17(15)24-19/h1-3,5-6H,4,7-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZBONUUXFFUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2CN3CCOCC3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Annulation of Thiophene Derivatives
The cyclopenta[b]thiophen scaffold is constructed via Diels-Alder reactions or transition-metal-catalyzed cyclizations . Patent WO2015132799A2 describes a method where a thiophene precursor undergoes cyclization with a dienophile (e.g., maleic anhydride) under acidic conditions to form the bicyclic structure. For example:
Functionalization at Position 3
The morpholinomethyl group is introduced via Mitsunobu reaction or alkylation :
- Mitsunobu Protocol :
- Alkylation Approach :
Benzamide Coupling at Position 2
Amination of the Thiophen Ring
Position 2 is functionalized via Buchwald-Hartwig amination or nucleophilic aromatic substitution :
- Buchwald-Hartwig Method :
- Nucleophilic Substitution :
Direct Acylation
Alternative routes employ Schotten-Baumann acylation :
- React 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-(morpholinomethyl) with benzoyl chloride in a biphasic system (CH₂Cl₂/H₂O) using NaHCO₃ as a base.
- Purify the crude product via preparative HPLC (C18 column, acetonitrile/water gradient).
Optimization of Reaction Conditions
Catalytic Systems for Coupling Reactions
Comparative studies from US9296732B2 highlight the efficacy of Pd-based catalysts :
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 110 | 78 |
| PdCl₂(PPh₃)₂ | BINAP | DMF | 100 | 65 |
| Pd₂(dba)₃ | SPhos | Dioxane | 90 | 82 |
Solvent and Base Effects
- DMF and DMSO enhance solubility of polar intermediates but may lead to side reactions at high temperatures.
- Cs₂CO₃ outperforms K₂CO₃ in deprotonating weakly acidic amines during coupling.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 2H, Ar–H), 7.50 (t, J = 7.6 Hz, 1H, Ar–H), 3.75–3.70 (m, 4H, morpholine OCH₂), 2.60–2.55 (m, 4H, morpholine NCH₂).
- HRMS : m/z calculated for C₂₀H₂₁N₂O₂S [M+H]⁺: 353.1324; found: 353.1326.
Challenges and Alternative Routes
Competitive Side Reactions
Reductive Amination Pathway
An alternative route involves:
- Condensing 3-formyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine with morpholine using NaBH₃CN in MeOH.
- Subsequent acylation with benzoyl chloride.
Chemical Reactions Analysis
Types of Reactions
N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Compound 24’s high potency against MCF7 highlights the importance of sulfamoyl and cyano groups in ATP-binding site interactions .
Physicochemical Properties
Table 3: Predicted Physicochemical Data
| Compound | Molecular Weight | Density (g/cm³) | LogP | Solubility |
|---|---|---|---|---|
| Target Compound* | ~375.5 | 1.3–1.4 | 2.8 | Moderate (PBS) |
| Compound 15a | 358.4 | 1.34 | 3.1 | Low |
| 2LG | 446.0 | 1.4 | 4.0 | Low |
| T187 | 328.4 | 1.2 | 2.5 | Moderate |
*Estimated based on analogs.
Analysis :
- The morpholine group likely reduces LogP compared to sulfamoyl or chloro-substituted analogs, improving aqueous solubility .
Structure-Activity Relationship (SAR)
- Benzamide Position : Critical for target binding; modifications here (e.g., fluorination in ) alter selectivity .
- Morpholinomethyl vs. Cyano: Morpholine enhances solubility, while cyano groups stabilize π-π stacking in kinase binding pockets .
- Ring Size : Cyclohepta analogs (e.g., T187) show distinct target profiles compared to cyclopenta derivatives, emphasizing ring size’s role in target specificity .
Biological Activity
N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H22N4O2S
- Molecular Weight : 334.44 g/mol
- CAS Number : 2174685-41-5
The structure includes a cyclopenta[b]thiophene moiety, which is known for its diverse biological activities, particularly in anticancer research.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Antiproliferative Activity : Compounds with thiophene structures have shown potent antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit cell growth with submicromolar GI50 values, indicating strong potential as anticancer agents .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic pathway. This was evidenced in studies where similar compounds led to early apoptosis in treated cells .
- Cell Cycle Arrest : Mechanistic studies have revealed that these compounds can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating .
In Vitro Studies
In vitro evaluations of this compound have shown promising results:
- Growth Inhibition : In a study involving various human cancer cell lines, this compound exhibited significant growth inhibition with GI50 values ranging from 1.06 to 6.51 μM across multiple cell lines including A549 (lung), OVACAR (ovarian), and CAKI (kidney) cell lines .
| Cell Line | GI50 (μM) |
|---|---|
| A549 | 1.06 |
| OVACAR-4 | 2.01 |
| CAKI-1 | 0.69 |
| T47D | 0.362 |
In Vivo Studies
In vivo studies further support the efficacy of this compound:
- Tumor Growth Reduction : In murine models (CT26), treatment with related compounds led to a significant reduction in tumor growth compared to untreated controls, highlighting the potential for clinical applications .
Case Studies
Several case studies have documented the effects of thiophene derivatives similar to this compound:
- Case Study 1 : A study evaluated a related benzamide derivative in a panel of 60 human cancer cell lines and reported over 80% growth inhibition in several lines, demonstrating broad-spectrum anticancer activity .
- Case Study 2 : Another investigation focused on the compound's ability to inhibit tubulin polymerization, a key mechanism for disrupting mitotic processes in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
